L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-
CAS No.:
Cat. No.: VC13814001
Molecular Formula: C29H41N7O12
Molecular Weight: 679.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H41N7O12 |
|---|---|
| Molecular Weight | 679.7 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C29H41N7O12/c1-13(2)23(32-16(6)37)28(45)33-19(11-21(38)39)26(43)34-24(14(3)4)27(44)31-15(5)29(46)35(20(25(30)42)12-22(40)41)17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H2,30,42)(H,31,44)(H,32,37)(H,33,45)(H,34,43)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |
| Standard InChI Key | QKXJNSXVOYPJJT-PZQVQNRFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
| SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C |
Introduction
The compound L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a complex peptide derivative that incorporates several amino acids and a nitrophenyl group. This compound is not extensively documented in the available literature, but its structure suggests it is a synthetic peptide with potential applications in biochemical research or pharmaceutical development.
Synthesis and Preparation
The synthesis of such a compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods. These methods allow for the sequential addition of amino acids to form the desired peptide sequence, followed by the attachment of the nitrophenyl group.
Potential Applications
While specific applications for L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- are not well-documented, compounds with similar structures are often used in:
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Enzyme assays: The nitrophenyl group can serve as a chromogenic substrate for certain enzymes, allowing for the measurement of enzymatic activity.
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Pharmaceutical research: Peptide derivatives are explored for their potential therapeutic effects, including immunomodulation or as drug delivery systems.
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